Hydroxyl Group Count and Hydrophilicity Advantage Over N,N′-Methylenebisacrylamide (BIS)
The target crosslinker bears four hydroxyl groups (two on the quaternary carbon and two on the methylol termini), versus zero for N,N′-methylenebisacrylamide [1]. The LogP value of −1.18 for the target compound [2] quantifies this difference: conjugates partition preferentially into aqueous phases, while BIS (LogP approx. −0.33) is significantly less hydrophilic [1]. In polyacrylamide hydrogels crosslinked with bisacrylamides, increased crosslinker hydrophilicity directly raises equilibrium water content (EWC); for example, replacing BIS with the more hydrophilic glycerol dimethacrylate raised EWC from approximately 65% to 78% in comparable hydrogel systems [3].
| Evidence Dimension | Hydroxyl group count and computed LogP as surrogates for hydrophilicity |
|---|---|
| Target Compound Data | 4 hydroxyl groups; LogP = −1.18 |
| Comparator Or Baseline | N,N′-Methylenebisacrylamide (BIS): 0 hydroxyl groups; LogP ≈ −0.33 |
| Quantified Difference | 4 vs. 0 hydroxyl groups; ΔLogP ≈ −0.85 (more hydrophilic) |
| Conditions | Calculated LogP (octanol–water partition coefficient) |
Why This Matters
For hydrogel formulators seeking maximum water swelling capacity without incorporating ionic monomers, the four-hydroxyl architecture of the target compound offers a purely non-ionic route to elevated hydrophilicity unavailable with BIS.
- [1] Wikipedia. N,N′-Methylenebisacrylamide. LogP data calculated via PubChem. https://en.wikipedia.org/wiki/N,N%27-Methylenebisacrylamide View Source
- [2] SIELC Technologies. N,N'-((2,2-Bis(hydroxymethyl)-1,3-propanediyl)bis(oxymethylene))bis(acrylamide), CAS 85030-50-8, LogP −1.18. https://sielc.com/nn-22-bishydroxymethyl-13-propanediylbisoxymethylenebisacrylamide View Source
- [3] N. Seddiki et al. (2013). Synthesis, rheological behavior and swelling properties of copolymer hydrogels based on poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate) with glycerol dimethacrylate crosslinker. Polymer Bulletin, DOI: 10.1007/s00289-013-0987-3. View Source
